molecular formula C12H9N B3349914 5H-Indeno[1,2-c]pyridine CAS No. 244-42-8

5H-Indeno[1,2-c]pyridine

Cat. No.: B3349914
CAS No.: 244-42-8
M. Wt: 167.21 g/mol
InChI Key: QXVYBAAJUSTEBJ-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-c]pyridine is a nitrogen-containing heterocyclic compound that serves as a valuable scaffold in organic and medicinal chemistry research. It is part of the indenopyridine family, a class of fused ring systems known for their structural interest and potential as synthetic intermediates for developing pharmacologically active molecules. While specific biological data for the 1,2-c isomer is limited in the public domain, research on isomeric indenopyridine structures highlights the therapeutic potential of this chemical class. Studies on 2,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine analogs have identified potent antispermatogenic activity, establishing them as promising leads for male contraception . Furthermore, derivatives of 5H-indeno[1,2-b]pyridine have demonstrated significant antiproliferative and antimetastatic activities against human prostate cancer cell lines, suggesting the broader utility of the indenopyridine core in oncology drug discovery . This compound is offered as a high-purity building block to support innovative research in drug discovery, materials science, and chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-indeno[1,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-5-6-13-8-12(10)11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVYBAAJUSTEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497085
Record name 5H-Indeno[1,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-42-8
Record name 5H-Indeno[1,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Indeno 1,2 C Pyridine and Its Derivatives

Classical and Established Synthetic Routes to the Indeno[1,2-c]pyridine Nucleus

Historically, the construction of the indeno[1,2-c]pyridine framework relied on well-established, multi-step synthetic sequences. One of the fundamental approaches involves the condensation of phthalic anhydrides with malonic acid in a pyridine (B92270) solvent to yield substituted indane-1,3-diones, which are key precursors encyclopedia.pub. These intermediates can then undergo further cyclization reactions to form the target heterocyclic system.

Another established method is the modified Kröhnke synthesis. This reaction typically involves the synthesis of pyridinium (B92312) iodide salts by refluxing acetophenones with iodine in pyridine nih.gov. These salts are then reacted with α,β-unsaturated ketone intermediates, which can be prepared via Claisen-Schmidt condensation of 1-indanone (B140024) with aryl aldehydes, to construct the final indeno[1,2-b]pyridine ring system nih.gov.

The imino Diels-Alder reaction represents another classical cycloaddition strategy. A three-component reaction between anilines, pyridinecarboxyaldehydes, and indene (B144670) can be employed to form tetrahydroindeno[2,1-c]quinoline derivatives researchgate.net. Subsequent dehydrogenation using powdered sulfur yields the aromatic indeno[2,1-c]quinoline core researchgate.net. While this example builds a related quinoline (B57606) system, the underlying Diels-Alder approach is a classical strategy for forming fused pyridine rings.

Modern Catalytic Strategies for 5H-Indeno[1,2-c]pyridine Synthesis

Modern organic synthesis has introduced a variety of catalytic methods to improve the efficiency, selectivity, and scope of this compound synthesis. These strategies are broadly categorized into transition metal-catalysis, organocatalysis, and emerging photoredox catalysis.

Transition metals are powerful catalysts for constructing complex heterocyclic frameworks through C-C and C-N bond formations. Palladium catalysis has been effectively used in cascade reactions to build fused indenone-imidazo-pyridine systems. For instance, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432) with carbon monoxide, catalyzed by palladium, proceeds through CO insertion and C-H bond activation to yield 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one researchgate.net. Similarly, Rh(III)-catalyzed regioselective C(sp2)-H alkylation of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds, followed by intramolecular annulation, provides a route to naphtho[1',2':4,5]imidazo[1,2-a]-pyridine derivatives researchgate.net.

Cobalt-catalyzed [2+2+2] cycloadditions have also been developed for the asymmetric synthesis of pyridines with chiral quaternary carbon centers, showcasing the potential of this method for creating complex, enantioenriched pyridine derivatives researchgate.net. Although not yet applied directly to the parent this compound, these advanced catalytic cyclizations represent a frontier in the field researchgate.netelsevier.com.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Indenopyridine-Related Scaffolds

Catalyst/Reagents Starting Materials Product Type Key Features Reference
Palladium catalyst, CO 2-(2-Bromophenyl)imidazo[1,2-a]pyridine 11H-Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one Cascade reaction via CO insertion and C-H activation researchgate.net
Rh(III) catalyst, α-diazo carbonyl compounds 2-Arylimidazo[1,2-a]pyridines Naphtho[1',2':4,5]imidazo[1,2-a]-pyridines Regioselective C-H alkylation and annulation researchgate.net
Co(BF₄)₂·6H₂O, NPN* ligand Alkyne-bearing malononitrile, terminal alkynes Chiral Pyridines Asymmetric desymmetric [2+2+2] cycloaddition researchgate.net

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing indenopyridine derivatives. Acidic organocatalysts, in particular, have proven effective in promoting multicomponent condensation reactions. Pentafluorophenylammonium triflate (PFPAT) is an efficient catalyst for the one-pot, three-component synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-ones from chalcones, 1,3-indandione (B147059), and ammonium (B1175870) acetate (B1210297) jksus.org. This catalyst is noted for its reusability and operational simplicity jksus.org.

Similarly, 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been utilized as a green and practical catalyst for the four-component condensation of aldehydes, aromatic ketones, 1,3-indandione, and ammonium acetate to produce indeno[1,2-b]pyridine derivatives in excellent yields jourcc.comresearchgate.net. The use of simple amino acids like L-proline has also been reported to catalyze the multicomponent reaction of 1,3-indandione, aldehydes, and acetyl-heterocycles with ammonium acetate at room temperature jksus.org.

Table 2: Organocatalyzed Synthesis of Indeno[1,2-b]pyridine Derivatives

Organocatalyst (mol%) Reactants Solvent Key Advantages Reference
PFPAT (10 mol%) Chalcones, 1,3-Indandione, Ammonium Acetate Ethanol Good yields, atom economy, recyclable catalyst jksus.org
BFPAT (10 mol%) Aldehydes, Aromatic Ketones, 1,3-Indandione, Ammonium Acetate Ethanol Green catalyst, excellent yields, simple operation jourcc.comresearchgate.net
L-Proline (15 mol%) 1,3-Indandione, Aldehydes, 2-Acetylthiophene, Ammonium Acetate Not specified Room temperature reaction jksus.org

Visible-light photoredox catalysis is a rapidly advancing field that enables novel bond formations under mild conditions. While direct photoredox synthesis of the parent this compound is still an emerging area, related structures have been successfully constructed using this technology. For example, rose bengal has been used as an organophotoredox catalyst under blue LED irradiation to assemble complex C-11 functionalized spiro[indeno[1,2-b]quinoxaline-11,4'-pyridines] via a five-component reaction in an aqueous medium researchgate.net.

Other research has demonstrated the photoredox-catalyzed generation of vinyl radicals from vinyl bromides, which then undergo cyclization to form indenones bohrium.com. Furthermore, divergent radical cascade annulations of 1,6-enynes have been developed using an acridinium (B8443388) photocatalyst and a pyridine N-oxide to create various cyclopropane-fused heterocycles nih.gov. These methods highlight the potential of photoredox catalysis to be adapted for the direct and efficient synthesis of the this compound core.

Multicomponent Reactions for the Assembly of this compound Frameworks

Multicomponent reactions (MCRs) are highly efficient strategies for building complex molecular architectures in a single step, adhering to the principles of atom and step economy. The synthesis of the indenopyridine skeleton is particularly well-suited to MCRs. A common and robust strategy is the one-pot, four-component reaction of an aromatic aldehyde, a methyl ketone (like acetophenone), 1,3-indandione, and ammonium acetate jourcc.comlookchem.com. This condensation can be promoted by various catalysts or even proceed under catalyst-free conditions in specific solvents lookchem.com.

A three-component variation involves the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and catalytic acetic acid to directly yield 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives nih.gov. Another three-component approach for a related indenopyridazine system involves the reaction of indanones, arylglyoxalmonohydrates, and hydrazine (B178648) researchgate.net. These MCRs provide rapid access to a diverse library of substituted indenopyridine derivatives from simple and readily available starting materials researchgate.netnih.gov.

Table 3: Multicomponent Reaction Strategies for Indenopyridine Synthesis

No. of Components Reactants Catalyst/Conditions Product Type Reference
Four Aldehyde, Aromatic Ketone, 1,3-Indandione, Ammonium Acetate Trifluoroethanol, 80 °C 5H-Indeno[1,2-b]pyridines lookchem.com
Four Aldehyde, Propiophenone, 1,3-Indandione, Ammonium Acetate Ceric Ammonium Nitrate (CAN) 5H-Indeno[1,2-b]pyridines smolecule.com
Three Aromatic Aldehyde, Malononitrile, 1-Indanone Ammonium Acetate, Acetic Acid 2-Amino-5H-indeno[1,2-b]pyridine-3-carbonitriles nih.gov
Three Indanones, Arylglyoxalmonohydrates, Hydrazine 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), Water 3-Aryl-5H-indeno[1,2-c]pyridazines researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indenopyridine scaffolds to minimize environmental impact. A significant advancement is the use of water as a reaction solvent. Catalyst-free, microwave-assisted domino reactions of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water have been developed to produce indeno[1,2-b] nih.govresearchgate.netnaphthyridine derivatives with short reaction times and simple work-up procedures bohrium.com. The use of water as a solvent has also been successfully applied in the organocatalyzed three-component synthesis of indenopyridazines, avoiding toxic metal catalysts researchgate.net.

Another green approach involves performing reactions under catalyst-free conditions. An uncatalyzed, three-component sequential reaction of aromatic aldehydes, malononitrile, and 1,3-indandione has been reported for the synthesis of bioactive pyridine derivatives researchgate.net. Furthermore, the development of efficient and recyclable catalysts, such as magnetically recoverable nano-catalysts (e.g., MMWCNTs-D–(CH₂)₄–SO₃H), aligns with green chemistry principles by simplifying product purification and reducing waste rsc.org. The use of trifluoroethanol (TFE) as a recyclable solvent that also promotes the reaction without the need for an additional catalyst is another notable green strategy for the four-component synthesis of indeno[1,2-b]pyridines lookchem.com.

Solvent-Free and Aqueous Reaction Media

The use of environmentally benign solvents or the complete absence of solvents represents a significant step towards greener chemical processes. For the synthesis of this compound derivatives, both aqueous and solvent-free conditions have been successfully employed, often in multicomponent reactions (MCRs).

One notable approach involves the one-pot, four-component cyclocondensation of aromatic aldehydes, 1,3-indanedione, β-ketoesters, and ammonium acetate. This reaction, when catalyzed by tribromomelamine (TBM) under neat (solvent-free) conditions, provides 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in high yields with short reaction times. tandfonline.com The advantages of this method include low cost, simple work-up, and easy purification. tandfonline.com Similarly, a magnetically recoverable heterogeneous acidic catalyst, Fe3O4@SiO2@Pr-SO3H, has been utilized for the solvent-free synthesis of indeno[1,2-b]pyridines from 1,3-indandione, aromatic aldehydes, acetophenone (B1666503) or propiophenone, and ammonium acetate at 80 °C. rsc.org

Aqueous media has also proven to be an effective medium for the synthesis of related indenopyridazine structures, highlighting the potential for water-based syntheses of the broader indeno-heterocycle family. researchgate.net For instance, a one-pot, three-component reaction of substituted indanones, arylglyoxalmonohydrates, and hydrazine in water at room temperature yields substituted 3-aryl-5H-indeno[1,2-c]pyridazines. researchgate.net This method is highly regioselective and avoids the use of toxic metal catalysts. researchgate.net The synthesis of various nitrogen-containing heterocycles, including imidazo[1,2-a]pyridines, has been successfully achieved in aqueous media, further demonstrating the viability of water as a green solvent for such transformations. mdpi.comarabjchem.orgresearchgate.net

The following table summarizes representative examples of solvent-free and aqueous syntheses for indenopyridine-related structures.

CatalystReactantsSolventConditionsProduct TypeYieldReference
Tribromomelamine (TBM)Aromatic aldehydes, 1,3-indanedione, β-ketoesters, ammonium acetateNeat70 °C4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridinesHigh tandfonline.com
Fe3O4@SiO2@Pr-SO3H1,3-indandione, aromatic aldehydes, acetophenone/propiophenone, ammonium acetateSolvent-free80 °CIndeno[1,2-b]pyridinesNot specified rsc.org
1,5-Diazabicyclo acs.orgresearchgate.netnon-5-ene (DBN)Substituted indanones, arylglyoxalmonohydrates, hydrazineWaterRoom Temperature3-Aryl-5H-indeno[1,2-c]pyridazinesGood to Excellent researchgate.net

Microwave and Ultrasound-Assisted Protocols

To enhance reaction rates, improve yields, and often enable reactions under milder conditions, microwave (MW) and ultrasound irradiation have emerged as powerful tools in organic synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has been effectively used in the multicomponent synthesis of substituted indeno[1,2-b]pyridines. jksus.org A notable example is the reaction of aldehydes, 1,3-indandione, and aromatic ketones in the presence of ammonium acetate. jksus.orgresearchgate.net This method allows for the rapid and efficient construction of the indenopyridine skeleton. researchgate.net Another microwave-assisted approach facilitates the synthesis of 2,4-disubstituted 5H-indeno[1,2-b]pyridinols from an aldehyde, 1,3-indanedione, an a-rone, and ammonium acetate, demonstrating the versatility of this technique. researchgate.net Furthermore, the synthesis of acyclic C-nucleosides of indeno[1,2-b]pyridine-9-one has been accomplished rapidly under microwave irradiation. nih.govresearchgate.net

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the production of indenopyridine derivatives. researchgate.netdntb.gov.ua The Hantzsch reaction, a classic method for pyridine synthesis, has been adapted for the synthesis of functionalized unsymmetrical dihydro-1H-indeno[1,2-b]pyridines under ultrasonic irradiation. scispace.com This protocol often leads to shorter reaction times and high yields. scispace.com The use of ultrasound has been reported in the synthesis of a variety of heterocyclic compounds, indicating its broad applicability. nih.govnih.goveurjchem.com For instance, the synthesis of indeno[1,2-b]quinoxalines from the reaction of o-phenylenediamine (B120857) and ninhydrin (B49086) is significantly accelerated under ultrasound irradiation in water. nih.gov

The table below provides examples of these assisted protocols.

Energy SourceReactantsCatalyst/SolventProduct TypeKey AdvantagesReference
MicrowaveAldehydes, 1,3-indandione, aromatic ketones, ammonium acetateDMFSubstituted indeno[1,2-b]pyridinesRapid, efficient jksus.orgresearchgate.net
MicrowaveAldehyde, 1,3-indanedione, a-rone, ammonium acetateDMF2,4-Disubstituted 5H-indeno[1,2-b]pyridinolsHigher yields than conventional heating researchgate.net
UltrasoundBenzaldehyde, 1,3-indandione, ethyl acetoacetate, ammonium acetateYb(OTf)3 in ethanolDihydro-1H-indeno[1,2-b]pyridinesShort reaction time, high yields scispace.com
Ultrasoundo-Phenylenediamine, ninhydrinWaterIndeno[1,2-b]quinoxalinesRapid, catalyst-free, green solvent nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in medicinal chemistry. While specific examples focusing exclusively on the stereoselective synthesis of the this compound core are not extensively detailed in the provided search results, related structures and methodologies offer insights into potential strategies.

For instance, the stereoselective synthesis of indenone-fused heterocyclic compounds has been achieved via a one-pot four-component reaction. acs.org Furthermore, a highly regio- and stereoselective 1,3-dipolar cycloaddition reaction has been used to prepare spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizines under microwave irradiation, resulting in the formation of multiple chiral centers with high selectivity. researchgate.net The synthesis of the core structure of hexahydrobenzo[c]phenanthridine alkaloids, which are structurally related to indenopyridines, has been accomplished with high regio- and stereoselectivity using a Cp*Rh(III)-catalyzed C–H/N–H annulation. nih.gov

While not directly focused on this compound, the catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins using chiral Lewis acid catalysts provides a template for potential enantioselective approaches to indenopyridine systems. nih.gov The development of efficient and simple methods for producing pharmaceutically interesting functionalized indenopyrrole derivatives with stereoselectivity has also been reported, suggesting that similar strategies could be adapted for the indenopyridine core. researchgate.net

Functionalization and Derivatization Strategies for the this compound Core

The functionalization and derivatization of the this compound core are crucial for modulating its physicochemical and biological properties. Various strategies have been developed to introduce diverse substituents onto this heterocyclic system.

A one-pot synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives has been achieved through a four-component cyclocondensation, allowing for the introduction of various aryl groups at the 4-position. tandfonline.com Furthermore, a divergent synthesis has been reported for obtaining functionalized indeno[1,2-b]pyridin-2-ones. acs.orgacs.org This method involves an aza-semipinacol rearrangement and allows for the introduction of substituents, leading to compounds that can be further derivatized. acs.orgacs.org

The synthesis of 7-halo-5H-indeno[1,2-b]pyridines and their corresponding pyridin-5-ones provides a handle for further functionalization through cross-coupling reactions. acs.org The direct synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives via a sequential multicomponent reaction also demonstrates a method for introducing amino and cyano functionalities, which are versatile groups for further chemical transformations. nih.gov The functionalization of the related imidazo[1,2-a]pyridine (B132010) scaffold, particularly at the C-3 position, has been extensively studied and includes reactions like alkenylation, arylation, and formylation, which could potentially be applied to the indenopyridine system. researchgate.net The meta-selective C-H functionalization of pyridines, although challenging, is an emerging area that could offer novel pathways for derivatizing the pyridine ring of the this compound core. snnu.edu.cn

Reactivity and Advanced Transformations of the 5h Indeno 1,2 C Pyridine System

Electrophilic and Nucleophilic Substitution Reactions on the Indeno[1,2-c]pyridine Core

The reactivity of the 5H-indeno[1,2-c]pyridine system towards substitution is highly dependent on the nature of the attacking species—electrophile or nucleophile.

Electrophilic Substitution: The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the heterocyclic part of the molecule resistant to electrophilic aromatic substitution (EAS). youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This further deactivates the ring, making electrophilic attack on the pyridine moiety extremely difficult. gcwgandhinagar.comiust.ac.ir

Consequently, electrophilic substitution is expected to occur preferentially on the electron-rich benzene ring of the indene (B144670) portion. By analogy with quinoline (B57606) and isoquinoline, where electrophilic attack favors the benzenoid ring, substitutions on this compound would likely occur at positions C-7, C-8, C-9, or C-10. iust.ac.ir The precise location would be influenced by any existing substituents on the carbocyclic ring.

Nucleophilic Substitution: In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). youtube.com Nucleophilic attack is strongly favored at the positions ortho and para (α and γ) to the ring nitrogen (C-1 and C-3 in the this compound system), as the negative charge of the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. stackexchange.com Attack at the meta position (β, or C-2/C-4) does not allow for this stabilization and is therefore disfavored. stackexchange.com

For a substitution to occur, a good leaving group, such as a halide, must be present at an activated position (C-1 or C-3). In the absence of a leaving group, very strong nucleophiles like organometallic reagents or amide ions can react via the Chichibabin reaction, displacing a hydride ion (H⁻). youtube.comyoutube.com

Reaction Type Predicted Regioselectivity on this compound Core Controlling Factors
Electrophilic SubstitutionPrefers the benzene ring (Positions C-7, C-8, C-9, C-10)Electron-deficient nature of the pyridine ring; protonation of nitrogen under acidic conditions. gcwgandhinagar.comiust.ac.ir
Nucleophilic SubstitutionPrefers the pyridine ring (Positions C-1 and C-3)Stabilization of the anionic intermediate by the electronegative nitrogen atom. stackexchange.com

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Modern cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including indenopyridines. These methods allow for the precise installation of carbon-based groups (e.g., aryl, alkyl, alkynyl) and heteroatom-containing moieties.

Carbon-Carbon Bond Formation: Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely used for C-C bond formation on pyridine rings. acs.orgmdpi.com For the this compound system, this would typically involve the coupling of a halo-indenopyridine (e.g., 1-chloro- or 3-bromo-5H-indeno[1,2-c]pyridine) with an appropriate organometallic reagent (e.g., an arylboronic acid in Suzuki coupling). These reactions provide a modular approach to complex substituted indenopyridines. Oxidative C-H/C-H cross-coupling reactions have also emerged as an efficient method for linking two (hetero)arenes without pre-functionalization. acs.org

Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds is often accomplished via palladium-catalyzed methods like the Buchwald-Hartwig amination and its analogues for ether and thioether formation. researchgate.net These reactions typically couple a halo-indenopyridine with an amine, alcohol, or thiol. This strategy is crucial for introducing functional groups that can modulate the biological activity and physical properties of the molecule. For instance, the Buchwald-Hartwig amination of a hypothetical 3-bromo-5H-indeno[1,2-c]pyridine with a primary amine would yield the corresponding 3-amino derivative. researchgate.net

Reaction Name Bond Type Typical Reactants for this compound Catalyst
Suzuki CouplingC-CHalo-indenopyridine + Arylboronic acidPd(0) complexes
Heck CouplingC-CHalo-indenopyridine + AlkenePd(0) complexes
Buchwald-Hartwig AminationC-NHalo-indenopyridine + AminePd(0) complexes
C-O CouplingC-OHalo-indenopyridine + Alcohol/PhenolPd(0) or Cu(I) complexes

Rearrangement and Ring-Opening/Closing Reactions

The fused ring system of this compound can undergo skeletal reorganization under specific conditions, leading to novel structural motifs.

Rearrangement Reactions: Molecular rearrangements can be triggered by thermal or chemical means. For the related indeno[1,2-b]pyridine system, an aza-semipinacol-type rearrangement has been reported, where a benzyl group migrates during the synthesis of functionalized indenopyridin-2-ones. nih.gov Thermal rearrangements of complex chromeno[2,3-b]pyridines, which also feature a fused pyridine ring, have been shown to proceed via a ring-opening/ring-closing mechanism (ANRORC - Addition of Nucleophile, Ring Opening, and Ring Closing) to yield entirely new heterocyclic systems. mdpi.comsemanticscholar.org Such rearrangements in the this compound series could provide access to isomeric scaffolds or compounds with unique substitution patterns.

Ring-Opening/Closing Reactions: The pyridine ring, while aromatic, is not completely inert. Under certain conditions, it can be opened and reclosed to form different structures. A notable example is the conversion of para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. nih.gov This type of transformation effectively edits the core skeleton of the molecule. Ring-closing metathesis (RCM) is another powerful strategy for synthesizing substituted pyridines from acyclic precursors, which involves the formation of the heterocyclic ring as a key step. nih.gov

Transformation Type Description Potential Application to Indeno[1,2-c]pyridine
Aza-Semipinacol RearrangementMigration of a carbon group during cyclization, observed in related isomers. nih.govCould be used to create derivatives with quaternary centers.
ANRORC MechanismAddition of a nucleophile leads to ring opening, followed by recyclization to a new ring system. semanticscholar.orgCould transform the indenopyridine core into a different fused heterocycle.
Skeletal EditingSequential ring-opening and ring-closing to alter the core atoms of the ring. nih.govCould potentially convert the pyridine moiety into a substituted benzene ring.
Ring-Closing MetathesisFormation of the pyridine ring from a diene precursor using a metathesis catalyst. nih.govA synthetic route to build the indenopyridine system from simpler fragments.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound system can selectively target the nitrogen atom, the pyridine ring, or the methylene (B1212753) bridge of the indene unit.

Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by peracids (e.g., m-CPBA), leading to the formation of the corresponding this compound N-oxide. iust.ac.irwikipedia.org This transformation is significant because the N-oxide group alters the electronic properties of the ring, making it more susceptible to both nucleophilic and certain electrophilic substitution reactions. gcwgandhinagar.comyoutube.com Another potential site of oxidation is the C-5 methylene bridge, which can be oxidized to a carbonyl group to form the corresponding 5H-indeno[1,2-c]pyridin-5-one, a type of azafluorenone. ekb.eg Furthermore, partially hydrogenated indenopyridines can be aromatized to the fully unsaturated pyridine system using various oxidizing agents. wum.edu.pkresearchgate.net

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd, Pt) or chemical reduction using reagents like sodium borohydride (after activation of the ring) or samarium diiodide (SmI₂) can reduce the pyridine moiety to the corresponding piperidine. clockss.orgnih.gov This converts the planar, aromatic heterocycle into a saturated, three-dimensional structure, which is a common scaffold in pharmaceuticals. The specific outcome (dihydropyridine, tetrahydropyridine, or piperidine) depends on the reagents and conditions employed.

Reaction Reagent(s) Product Type Significance
N-OxidationPeracids (e.g., m-CPBA)This compound N-oxideAlters electronic properties, activates the ring for further functionalization. iust.ac.irwikipedia.org
C-5 OxidationOxidizing agents5H-Indeno[1,2-c]pyridin-5-one (Azafluorenone)Access to a biologically important class of compounds. ekb.eg
AromatizationMild oxidizing agentsFully aromatic this compoundSynthesis from dihydro- precursors. wum.edu.pk
Ring ReductionH₂/Catalyst, SmI₂, NaBH₄Tetrahydro- or Hexahydro-indeno[1,2-c]pyridine (Piperidine)Converts aromatic ring to a saturated, non-planar ring. clockss.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 5h Indeno 1,2 C Pyridine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5H-indeno[1,2-c]pyridine derivatives. Both ¹H and ¹³C NMR provide critical data on the electronic environment of individual atoms within the molecule.

In ¹H NMR spectra of indenopyridine derivatives, protons in the aromatic region typically appear as multiplets between 6.90 and 8.20 ppm. The methylene (B1212753) protons of the indene (B144670) moiety (C5-H₂) are particularly characteristic, often observed as a sharp singlet around 3.40-3.75 ppm, indicating their chemical equivalence. nih.gov Substituents on the pyridine (B92270) or indene rings significantly influence the chemical shifts, providing valuable information about their positioning.

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. The methylene carbon of the indene part typically resonates around 30-33 ppm. Aromatic and heteroaromatic carbons appear in the downfield region, generally between 110 and 165 ppm. The specific chemical shifts are sensitive to the electronic effects of various substituents attached to the fused ring system.

Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are indispensable for unambiguous assignment of proton and carbon signals, especially in complex substituted derivatives. Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for conformational analysis, as they can establish the spatial proximity of protons. For instance, NOE correlations can help determine the relative stereochemistry at chiral centers in reduced or substituted indenopyridine rings. scialert.net The combination of experimental NMR data with computational modeling allows for a refined understanding of the preferred conformations of these molecules in solution. scialert.net

Table 1: Representative ¹H NMR Chemical Shifts for Indenopyridine Derivatives

ProtonTypical Chemical Shift (δ, ppm)MultiplicityNotes
Indene-CH₂3.40 - 3.75Singlet (s)Characteristic signal for the C5 methylene protons.
Aromatic-H6.90 - 8.20Multiplet (m)Region for protons on the fused aromatic and pyridine rings.
NH (if present)8.90 - 11.00Singlet (s), BroadExchangeable with D₂O. Position varies with substitution.
OH (if present)9.90 - 10.30Singlet (s), BroadExchangeable with D₂O. Position varies with substitution.

Table 2: Representative ¹³C NMR Chemical Shifts for Indenopyridine Derivatives

CarbonTypical Chemical Shift (δ, ppm)Notes
Indene-CH₂30 - 33Aliphatic carbon of the five-membered ring.
Aromatic/Heteroaromatic CH110 - 140Protonated carbons of the fused ring system.
Aromatic/Heteroaromatic Quaternary C120 - 165Non-protonated carbons, including bridgehead carbons.
C=O (if present)163 - 171Carbonyl carbon in indenopyridinone derivatives.
CN (if present)110 - 118Nitrile carbon in cyano-substituted derivatives.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques, including High-Resolution Mass Spectrometry (HRMS), are vital for confirming the molecular weight and elemental composition of this compound compounds. Electron Ionization (EI) mass spectra provide insight into the stability of the parent molecule and its fragmentation pathways.

For the constitutional isomer 5H-indeno[1,2-b]pyridine, the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 167, which is typically the base peak, indicating the stability of the fused aromatic ring system. Key fragment ions are observed at m/z 166, corresponding to the loss of a hydrogen atom, and m/z 139, resulting from the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring. This fragmentation pattern is characteristic of many nitrogen-containing heterocyclic aromatic compounds.

In substituted derivatives, fragmentation is often directed by the nature of the substituents. Functional groups may be lost as neutral molecules or radicals, leading to a series of daughter ions that can be used to deduce the original substitution pattern. The exact mass measurements provided by HRMS allow for the unambiguous determination of elemental formulas for both the molecular ion and its fragments, which is crucial for distinguishing between isomers and confirming proposed structures. nih.gov

Table 3: Key Mass Spectral Data for 5H-Indeno[1,2-b]pyridine (Isomer)

m/zRelative IntensityProposed FragmentNotes
167Base Peak[M]⁺Molecular Ion
166High[M-H]⁺Loss of a hydrogen radical.
139Moderate[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure and conformation of this compound derivatives.

For the this compound core, X-ray diffraction would precisely define the planarity of the fused ring system and the conformation of the five-membered ring. In the solid state, molecules often pack in specific arrangements stabilized by intermolecular forces such as π-π stacking and C-H···π interactions, which can be fully characterized by this method.

Table 4: Representative Crystallographic Data Parameters for Heterocyclic Pyridine Derivatives

ParameterTypical Value/SystemInformation Provided
Crystal Systeme.g., Monoclinic, OrthorhombicSymmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaSymmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Å and degreesSize and shape of the unit cell.
C=N Bond Length~1.27 - 1.28 ÅCharacteristic bond distance for imine groups.
Intermolecular InteractionsC-H···π, π-π stackingDescribes how molecules are arranged in the crystal lattice.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of this compound compounds, which are governed by the electronic transitions within their π-conjugated systems.

The UV-Vis absorption spectra of indenopyridine derivatives typically exhibit intense absorption maxima in the ultraviolet region, generally between 264–274 nm. researchgate.net These absorptions are attributed to π-π* transitions within the fused aromatic system. The exact position and intensity of these bands can be modulated by the solvent polarity and the nature of substituents on the aromatic core.

Many indenopyridine derivatives are fluorescent. researchgate.net Upon excitation at their absorption maxima, these compounds can exhibit strong emission bands. For a series of indenone-fused pyridine hybrids, fluorescence emission was observed in the broad range of 282–596 nm. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the change in geometry between the ground and excited states. For some derivatives, Stokes shifts have been reported in the range of 115–142 nm. researchgate.net The fluorescence properties can be sensitive to the environment, and quenching of fluorescence has been observed in the presence of electron acceptors like niscpr.res.in-fullerene, indicating potential for charge-transfer interactions in the excited state. ekb.eg

Table 5: Photophysical Properties of Representative Indenopyridine Derivatives

PropertyTypical RangeNotes
Absorption Maximum (λabs)264 - 274 nmCorresponds to π-π* electronic transitions. researchgate.net
Emission Maximum (λem)282 - 596 nmFluorescence emission wavelength; highly dependent on structure. researchgate.net
Stokes Shift115 - 142 nmEnergy difference between absorption and emission maxima. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound compounds. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.), and its frequency is characteristic of the bonds and atoms involved.

The IR spectra of indenopyridine derivatives display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. If substituents like methyl or methylene groups are present, their aliphatic C-H stretching bands appear between 2850 and 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic and pyridine rings give rise to a series of sharp bands in the 1400–1650 cm⁻¹ fingerprint region. For derivatives containing a nitrile (CN) group, a strong, sharp absorption is seen around 2220 cm⁻¹. purechemistry.org Carbonyl (C=O) stretching in indenopyridinone derivatives is found at approximately 1640-1700 cm⁻¹. purechemistry.org

Table 6: Characteristic IR Absorption Frequencies for Indenopyridine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C≡N (Nitrile)Stretching~2220 (Strong, Sharp) purechemistry.org
C=O (Carbonyl)Stretching1640 - 1700 purechemistry.org
C=C / C=NStretching1400 - 1650 purechemistry.org

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules. While the parent this compound is achiral, derivatives can be made chiral through substitution, particularly at the C5 position, or by creating stereocenters in a reduced ring system. For such chiral derivatives, chiroptical methods are indispensable for determining the enantiomeric excess (ee) and, crucially, the absolute configuration (the R/S designation of stereocenters).

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of differential absorbance versus wavelength, is unique for each enantiomer, being equal in magnitude but opposite in sign. This technique is highly sensitive to the three-dimensional structure of the molecule.

To determine the absolute configuration of a new chiral indenopyridine derivative, its experimental CD spectrum is compared with a theoretically calculated spectrum. mdpi.comnih.gov Quantum mechanical calculations, typically using density functional theory (DFT), are performed to predict the CD spectrum for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the absolute configuration as R. This combination of experimental and computational chiroptical spectroscopy provides a powerful, non-destructive alternative to X-ray crystallography for stereochemical assignment, especially for non-crystalline samples. mdpi.com

Computational Chemistry and Theoretical Studies of 5h Indeno 1,2 C Pyridine

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. nih.gov For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the corresponding method of choice. nih.govsemanticscholar.org These calculations are instrumental in understanding the geometry, stability, and electronic characteristics of 5H-Indeno[1,2-c]pyridine.

Theoretical studies on related polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs demonstrate that methods like DFT at the B3LYP/6-31G* level can accurately model molecular geometries and electronic properties. nih.gov For this compound, such calculations would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information about its electronic distribution, orbital energies, and reactivity can be derived.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, DFT calculations would precisely determine the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule's framework would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, in many aza-PAHs, the HOMO is distributed across the carbocyclic rings, while the LUMO is often localized around the electron-deficient pyridine (B92270) ring. The energy gap can be used to compare the reactivity of this compound with its isomers, such as 1-azafluorene and 2-azafluorene, or the parent carbocycle, fluorene.

Table 1: Illustrative Frontier Orbital Energies for Azafluorene Isomers The following data is representative for this class of compounds and is used for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
1-Azafluorene-5.80-1.504.30
2-Azafluorene-5.95-1.454.50
This compound -5.90-1.604.30
Fluorene-5.75-1.304.45

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would clearly show the influence of the nitrogen atom on the molecule's charge distribution. The area around the nitrogen atom's lone pair would exhibit a strong negative potential, identifying it as a primary site for protonation and hydrogen bonding. mdpi.com Conversely, the hydrogen atoms on the pyridine ring would likely show a positive potential. MEP analysis is invaluable for predicting how the molecule will interact with other molecules, including solvents, receptors, and reactants. researchgate.net

Quantum chemical calculations are highly effective at predicting various spectroscopic properties. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structure elucidation. academie-sciences.frnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated and compared with experimental data to confirm the structure.

Similarly, TD-DFT can be used to predict the electronic absorption spectrum (UV-vis) of this compound. amanote.com This method calculates the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help in interpreting experimental spectra and understanding the electronic transitions involved, typically π-π* transitions in aromatic systems. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from computational predictions.

PropertyPredicted Value
¹H NMR Chemical Shift (H1)δ 7.8 ppm
¹³C NMR Chemical Shift (C5)δ 145 ppm
UV-vis λmax (π-π*)310 nm

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the environment, such as a solvent. chemrxiv.org

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying solvation effects. By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze how the solvent organizes around the solute and calculate properties like the solvation free energy. bohrium.comresearchgate.net Studies on PAHs in aqueous environments have shown that these simulations can reveal detailed information about hydration shells and the tendency of aromatic molecules to aggregate. nih.govbohrium.com Such simulations for this compound would clarify its solubility and how it interacts with biological environments.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to correlate their steric, electrostatic, and other fields with their activity. nih.govelsevierpure.com

While no specific QSAR studies on this compound are readily available, this methodology could be applied to a series of its derivatives to guide the design of new compounds with specific biological functions, such as enzyme inhibition or receptor binding. For example, if a series of substituted this compound derivatives were synthesized and tested for anticancer activity, a 3D-QSAR model could be built. researchgate.netresearchgate.net The resulting contour maps would highlight regions where bulky, electron-donating, or hydrogen-bonding groups increase or decrease activity, providing a roadmap for designing more potent analogues.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways. This is particularly useful for understanding reactions that are difficult to study experimentally.

The synthesis of azafluorenes, including this compound, can involve complex reactions such as the thermolysis of diazo compounds or rhodium-catalyzed carbene insertion reactions. nih.gov DFT calculations can be employed to model these reaction pathways. For instance, computational analysis of a carbene insertion could map out the energy profile of the reaction, determine the structure of the key transition state, and explain the observed regioselectivity or stereoselectivity. snnu.edu.cnresearchgate.net Such studies provide fundamental insights into the reaction dynamics and can help in optimizing reaction conditions to improve the yield of the desired product.

The Non-Covalent Interaction (NCI) index is a method used in computational chemistry to visualize and analyze weak, non-covalent interactions in real space, which are crucial for understanding molecular aggregation and crystal packing. nih.govmalta-consolider.com This analysis relies on the electron density and its derivatives to identify interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govmalta-consolider.comrsc.org

While the principles of intermolecular forces are well-established, and computational studies have been performed on related molecules such as pyridine and its derivatives, specific research detailing the NCI plots, interaction energies, or quantitative analysis of intermolecular contacts for this compound has not been identified in the public domain. Studies on pyridine-containing isomers often reveal a variety of weak non-covalent interactions, including C–H···N, C–H···π, and π–π stacking, which are vital for the stabilization of their crystal structures. ias.ac.in The π-system of the pyridine ring and the fused indenyl structure would suggest the potential for significant π-π stacking interactions, a phenomenon extensively studied in other aromatic systems. nih.govscirp.orgresearchgate.netnih.gov However, without specific calculations for this compound, any discussion would remain speculative and would not meet the required standard of scientific accuracy for this article.

Therefore, the "Intermolecular Interactions and Non-Covalent Interaction (NCI) Analysis" section, including data tables on interaction energies and types, cannot be generated at this time due to the absence of published research on this specific compound.

Future Directions and Emerging Research Avenues for 5h Indeno 1,2 C Pyridine Chemistry

Development of Novel and Sustainable Synthetic Strategies

The advancement of 5H-Indeno[1,2-c]pyridine chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future research will likely focus on moving beyond classical multi-step syntheses towards more elegant and sustainable approaches. One-pot multicomponent reactions (MCRs) represent a particularly promising avenue, offering the potential for rapid assembly of the indenopyridine core from simple, readily available starting materials. The exploration of green reaction conditions, such as the use of microwave irradiation and solvent-free reactions, will be crucial in minimizing the environmental impact of synthetic protocols. Furthermore, the development of catalytic systems, including novel nanocomposite catalysts, could provide highly efficient and recyclable methods for the synthesis of functionalized this compound derivatives.

A key challenge will be the regioselective synthesis of the [1,2-c] isomer, and future work should aim to develop methodologies that provide precise control over the annulation of the pyridine (B92270) ring to the indene (B144670) core. This could involve the strategic use of directing groups or the exploration of novel cyclization strategies.

Exploration of Unexplored Reactivity Patterns and Functionalization

The chemical reactivity of the this compound scaffold is largely uncharted territory. A systematic investigation into its reactivity patterns is essential for the generation of diverse molecular libraries for biological screening and materials development. Future studies should focus on the selective functionalization of both the pyridine and indene ring systems.

For the pyridine moiety, the exploration of C-H functionalization reactions at various positions will be of significant interest, allowing for the introduction of a wide range of substituents without the need for pre-functionalized starting materials. The nitrogen atom in the pyridine ring also offers a handle for N-alkylation or N-oxidation, providing further avenues for diversification.

On the indene side, the methylene (B1212753) bridge at the 5-position is a potential site for functionalization, which could be exploited to introduce spirocyclic systems or other three-dimensional features into the molecule. The aromatic portion of the indene nucleus also presents opportunities for electrophilic substitution reactions.

Integration with Advanced Computational Modeling and Machine Learning for Property Prediction and Design

The integration of computational tools will be instrumental in accelerating the discovery and development of novel this compound-based compounds. Quantum chemical calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of new derivatives, guiding synthetic efforts towards molecules with desired characteristics.

Molecular docking and dynamics simulations will play a crucial role in identifying potential biological targets and elucidating the binding modes of active compounds. This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Furthermore, the application of machine learning algorithms to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies will enable the development of predictive models for biological activity and physicochemical properties. These models can be used to virtually screen large libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental evaluation.

Design of Next-Generation Functional Materials with Tailored Properties

The rigid, planar structure and potential for π-π stacking interactions make this compound an attractive building block for the design of novel organic functional materials. Future research in this area could explore the synthesis of conjugated polymers and oligomers incorporating the this compound core for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to tune the electronic properties of the scaffold through targeted functionalization will be key to optimizing the performance of these materials. For example, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, thereby influencing the charge transport and photophysical properties.

Discovery of Novel Biological Targets and Mechanistic Pathways

While the biological activities of many indenopyridine isomers have been investigated, the therapeutic potential of this compound derivatives remains largely unknown. A critical future direction will be the systematic screening of these compounds against a wide range of biological targets to identify novel therapeutic applications.

Given the established anticancer, antimicrobial, and anti-inflammatory activities of related azafluorenes, these are logical starting points for investigation. Should promising lead compounds be identified, detailed mechanistic studies will be necessary to elucidate their modes of action. This will involve a combination of biochemical assays, cell-based studies, and in vivo models to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from these studies will be invaluable for the rational design and optimization of next-generation therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5H-indeno[1,2-c]pyridine derivatives?

The synthesis typically involves cyclization reactions and functional group modifications. For example, alkylation at N1/N2 positions occurs in neutral conditions, while electrophilic attack at C5 is favored under basic conditions . Chlorination using phosphorus oxychloride efficiently converts pyridone derivatives to chlorinated analogs (e.g., 4a and 4b from pyridones 3a and 3b) . Multi-component reactions (e.g., Hantzsch 1,4-dihydropyridine aromatization) are also employed to generate pyridine derivatives, with X-ray crystallography confirming product structures .

Q. How can the crystal structure of this compound derivatives be resolved?

Single-crystal X-ray diffraction is the gold standard. For example, ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate (I) and its chloro-substituted analog (II) were analyzed via X-ray crystallography, revealing disorder in terminal ethyl groups and C–H···O hydrogen bonding networks . Substituent effects (e.g., Cl atoms) on molecular conformation and packing can also be systematically studied using this method .

Advanced Research Questions

Q. How do substituent positions (C7 vs. C8) influence MAO-B inhibitory activity in 5H-indeno[1,2-c]pyridazin-5-one derivatives?

Substitution at C8 with lipophilic groups (e.g., trifluorobutoxy) enhances MAO-B selectivity by occupying the enzyme’s substrate cavity entrance. In contrast, C7 substitution reduces potency. For instance, 3-methyl-8-(trifluorobutoxy)indeno[1,2-c]pyridazin-5-one showed a MAO-B inhibition KiK_i of 0.11 µM, while C7-substituted analogs were less effective . Docking studies suggest that C8 substituents optimize hydrophobic interactions with the MAO-B active site .

Q. What experimental strategies resolve contradictions in regioselectivity during alkylation reactions?

Conflicting alkylation outcomes (e.g., N1 vs. C5 attack) can arise from pH-dependent reactivity. For example, 5a undergoes N1 methylation in neutral conditions but forms 5-hydroxy or 5-methyl derivatives under basic conditions . To validate regioselectivity, researchers should combine 1H^1H-NMR analysis with isotopic labeling (e.g., deuterated methanol for tracking proton exchange) .

Q. How can structure-activity relationships (SARs) guide the design of MAO-B inhibitors?

SAR studies reveal that electron-donating groups (e.g., methoxy) on the indenopyridine core improve MAO-B inhibition. For example, 7-methoxy-2-[3-(trifluoromethyl)phenyl] derivatives exhibit enhanced activity due to planar conformations stabilizing π-π stacking in the enzyme’s binding pocket . Quantitative SAR (QSAR) models further correlate lipophilicity and steric parameters with inhibitory potency .

Q. What methodologies assess selectivity of this compound derivatives against related enzymes (e.g., IDO, TDO)?

Enzyme inhibition assays using recombinant human MAO-A/B, IDO, and TDO are critical. For example, compound 9a showed >7000-fold selectivity for MAO-B over MAO-A and no significant inhibition of IDO/TDO, confirming its specificity . Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) further validate mechanism of action .

Data Analysis & Optimization

Q. How are crystallographic data used to optimize molecular interactions in this compound derivatives?

Crystal structures reveal non-covalent interactions (e.g., C–H···O bonds, π-stacking) critical for stability and activity. For instance, centrosymmetric π-π stacking in 7-methoxy derivatives stabilizes the planar conformation required for MAO-B binding . Modifying substituents to enhance these interactions (e.g., halogenation for stronger van der Waals forces) improves potency .

Q. What strategies address low yields in multi-component syntheses of indenopyridine derivatives?

Solvent selection and catalyst optimization are key. Pyridine reflux conditions for 5H-chromeno[2,3-b]pyridines improved yields by facilitating cyclization . Microwave-assisted synthesis or ionic liquid catalysts can also reduce reaction times and byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.